molecular formula C7H3Br2F3 B3037684 4-Bromo-2,3,6-trifluorobenzyl bromide CAS No. 537033-57-1

4-Bromo-2,3,6-trifluorobenzyl bromide

Cat. No.: B3037684
CAS No.: 537033-57-1
M. Wt: 303.9 g/mol
InChI Key: DNOPMSNOGDLGFF-UHFFFAOYSA-N
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Description

4-Bromo-2,3,6-trifluorobenzyl bromide is a chemical compound with the molecular formula C7H3Br2F3. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,6-trifluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3,6-trifluorotoluene using bromine in the presence of a catalyst. The reaction is typically carried out at low temperatures to ensure selective bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,6-trifluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,3,6-trifluorobenzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,6-trifluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a versatile reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

  • 2,3,6-Trifluorobenzyl bromide
  • 2,4,5-Trifluorobenzyl bromide
  • 2,3,4,5,6-Pentafluorobenzyl bromide

Comparison: 4-Bromo-2,3,6-trifluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to other trifluorobenzyl bromides, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3,5-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOPMSNOGDLGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247737
Record name 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-57-1
Record name 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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